molecular formula C12H15Cl2N3 B1469461 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 87628-50-0

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B1469461
CAS No.: 87628-50-0
M. Wt: 272.17 g/mol
InChI Key: JXUHXWSFQWLPOB-UHFFFAOYSA-N
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Description

3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The core pyrazolo[4,3-c]pyridine structure serves as a versatile building block for developing novel bioactive molecules. Researchers have explored derivatives of this compound as potential therapeutic agents. For instance, a library of related 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives was synthesized and identified as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showing promising activity against tuberculosis . Other studies on the pyrazolo[4,3-c]pyridine scaffold have investigated its application in oncology, with some tetrasubstituted derivatives demonstrating potent antiproliferative activity against various cancer cell lines and functioning as pH-sensitive fluorescent probes . The compound is offered as a dihydrochloride salt to enhance its solubility and handling for research applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this chemical intermediate to synthesize novel compounds for screening in various biological assays.

Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUHXWSFQWLPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87628-50-0
Record name 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
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Preparation Methods

Multicomponent One-Pot Synthesis in Aqueous Medium

A highly efficient and environmentally friendly approach to synthesize pyrazolo[4,3-c]pyridine derivatives, including 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride, involves a one-pot multicomponent reaction in water. This method uses:

  • Starting materials: Enaminones, benzaldehyde, hydrazine dihydrochloride, and ammonium acetate as a catalyst.
  • Conditions: Reflux in water for approximately 1 hour.
  • Advantages: Simple experimental procedure, cost-effectiveness, and environmentally benign solvent (water).
  • Outcome: Formation of polyfunctional pyrazolo[3,4-b]pyridine derivatives with good yields and purity after crystallization or chromatographic purification.

This method exemplifies green chemistry principles by avoiding organic solvents and minimizing reaction steps, making it suitable for large-scale synthesis.

Stepwise Synthesis via Pyrazolo[3,4-b]pyridine Intermediates

Another route involves the preparation of pyrazolo[4,3-c]pyridine derivatives through intermediates such as pyrazolo[3,4-b]pyridine amino acids and their derivatives:

  • Key Intermediate Formation: Reaction of pyrazolo[3,4-b]pyrazine amino acid with acetic anhydride under reflux yields a lactone intermediate characterized by IR absorption at 1750 cm⁻¹ indicating the C=O group.
  • Cyclization: Treatment of this intermediate with ammonium acetate at elevated temperatures (160–170°C) produces the pyrazolopyridine core.
  • Functionalization: Subsequent reactions with ethyl glycinate or ethyl chloroacetate in pyridine introduce ester functionalities, providing derivatives that can be further transformed.
  • Spectroscopic Characterization: IR, 1H-NMR, and mass spectrometry confirm the structure at each stage.

Reaction with Hydrazine Derivatives and Cyclization

The synthesis can also involve reactions of oxazinone intermediates with hydrazine derivatives such as semicarbazide hydrochloride or thiosemicarbazide hydrochloride:

  • Reaction Conditions: Reflux in dry pyridine for several hours (e.g., 6 hours).
  • Products: Formation of pyrazolo-pyridine derivatives bearing urea, triazol-2-one, or triazole-2-thione moieties.
  • Isolation: Precipitation by pouring the reaction mixture into ice-cold acidic water, followed by filtration and crystallization.
  • Yields: Typically around 60–70%.
  • Characterization: IR bands for NH, C=O, C=S, and 1H-NMR signals for methyl and aromatic protons confirm the structures.

This approach is useful for synthesizing functionalized derivatives and can be adapted to generate the dihydrochloride salt form by appropriate acid treatment.

Comparative Summary of Preparation Methods

Method Starting Materials Reaction Medium Conditions Yield (%) Advantages Notes
Multicomponent One-Pot Enaminones, benzaldehyde, hydrazine dihydrochloride, ammonium acetate Water Reflux, ~1 hour Good (varies) Green, simple, cost-effective Suitable for scale-up
Stepwise via Lactone Intermediate Pyrazolo[3,4-b]pyrazine amino acid, acetic anhydride, ammonium acetate, ethyl glycinate or ethyl chloroacetate Pyridine Reflux, 2–5 hours 60–70 Allows structural diversity Requires multiple steps
Reaction with Hydrazine Derivatives Oxazinone intermediates, semicarbazide or thiosemicarbazide hydrochloride Dry pyridine Reflux, 6 hours ~66 Functionalized derivatives, well-characterized Acid treatment yields dihydrochloride salt

Detailed Research Findings

  • The multicomponent synthesis in water is reported to produce pyrazolo[3,4-b]pyridine derivatives efficiently, with ammonium acetate catalysis enhancing the reaction rate and yield.
  • The stepwise method involving acetic anhydride cyclization and subsequent reactions with ethyl glycinate or chloroacetate provides intermediates that can be converted into the target compound with high purity, confirmed by IR and NMR data.
  • Hydrazine derivative reactions yield heterocyclic compounds with potential biological activities, and the dihydrochloride salt form is obtained by acidification, facilitating isolation and purification.
  • Spectral data (IR, 1H-NMR, 13C-NMR, MS) and elemental analyses consistently support the structures of intermediates and final products.
  • Reported yields range from 60% to 75%, with melting points and spectral characteristics aiding in confirming compound identity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that certain analogs of 3-phenyl-1H-pyrazolo[4,3-c]pyridine effectively inhibited the growth of cancer cells by targeting the PI3K/Akt signaling pathway .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound in developing new antibiotics . The mechanism of action appears to involve interference with bacterial DNA synthesis.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives. Research indicates that these compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This application is particularly relevant for conditions such as Alzheimer's disease.

Material Science

Polymer Additives
In material science, this compound has been utilized as a polymer additive. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties . This application is valuable in developing advanced materials for various industrial uses.

Research Tool

Biochemical Assays
The compound serves as an important research tool in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit certain enzymes makes it a valuable asset in pharmacological research .

Structure-Activity Relationship Studies
Researchers use this compound to investigate structure-activity relationships (SAR). By modifying its structure and analyzing the resulting biological activity, scientists can gain insights into how different functional groups affect the compound's efficacy .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cancer cell proliferation via PI3K/Akt pathway
Antimicrobial PropertiesEffective against multiple bacterial strains
Neuroprotective EffectsReduction of oxidative stress in neuronal cells
Polymer ApplicationsEnhanced thermal stability when used as an additive in polymers
Biochemical AssaysSelective inhibition of key enzymes in pharmacological research

Mechanism of Action

The mechanism of action of 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations from Comparative Analysis

Substituent Effects :

  • Phenyl Group : Enhances aromatic interactions in biological targets, making the target compound suitable for kinase inhibition studies .
  • Trifluoromethyl Group : Increases electron-withdrawing effects, improving metabolic stability and binding affinity in drug candidates .
  • Amine Group : Introduces basicity and hydrogen-bonding capacity, critical for modulating receptor activity .

Solubility and Stability :

  • Dihydrochloride salts (e.g., target compound, 3-isopropyl analog) exhibit improved water solubility compared to free bases .
  • Discontinued compounds (e.g., pyridinyl analog) may suffer from poor stability or scalability issues .

Commercial Availability :

  • The target compound is widely available (e.g., Aladdin, CymitQuimica), while derivatives like 3-carboxylic acid (CAS: 932702-11-9) are niche building blocks .

Research and Industrial Relevance

  • Pharmaceutical Development : The trifluoromethyl and amine derivatives are prioritized in medicinal chemistry for their pharmacokinetic advantages .
  • Material Science : Pyrazolo-pyridine cores are explored in OLEDs and catalysis due to their electron-rich structures .
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., phenyl, isopropyl) complicates synthesis, necessitating optimized protocols .

Biological Activity

3-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the cyclization of 3-phenylpyrazole with pyridine derivatives under specific conditions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors and reaction conditions to achieve high yields.
  • Purification Techniques : Methods such as crystallization and drying to obtain the dihydrochloride form.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance:

  • In Vitro Studies : Compounds similar to 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine have shown promising results against various cancer cell lines. A notable study reported that a related compound exhibited an IC50 value of 2.59 µM against HeLa cells, demonstrating significant cytotoxicity compared to doxorubicin (IC50 = 2.35 µM) .
CompoundCell LineIC50 (µM)Comparison
9aHeLa2.59Doxorubicin: 2.35
14gMCF74.66Doxorubicin: 4.57
14gHCT-1161.98Doxorubicin: 2.11

These findings suggest that modifications in the pyrazolo[4,3-c]pyridine structure can enhance anticancer activity.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors that modulate their activity.
  • Cell Cycle Arrest : Inducing cell cycle arrest at various phases (e.g., S phase for HeLa cells), leading to increased apoptosis in cancer cells .

Additional Biological Activities

Beyond anticancer effects, pyrazolo[4,3-c]pyridine derivatives have been studied for their role as:

  • Carbonic Anhydrase Inhibitors : Some derivatives demonstrate inhibitory activity against carbonic anhydrase isoforms which are crucial in various physiological processes .
Compound IDKi (nM)Target Enzyme
1f58.8hCA I
1g66.8hCA II
1k88.3hCA IX

These compounds show potential as therapeutic agents for conditions influenced by carbonic anhydrase activity.

Case Studies

Several case studies have explored the biological effects of pyrazolo[4,3-c]pyridine derivatives:

  • Study on Anticancer Activity : A series of compounds were synthesized and tested against multiple cancer cell lines. The study concluded that specific substitutions on the pyrazolo[4,3-c]pyridine scaffold significantly impacted their anticancer efficacy .
  • Inhibition Studies : Research demonstrated that certain derivatives exhibited selective inhibition against bacterial carbonic anhydrases compared to human isoforms, offering insights into their potential as antibacterial agents amidst rising drug resistance .

Q & A

Q. What are the common synthetic routes for 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride?

Methodological Answer: Synthesis typically involves cyclization and salt formation. For example, pyrazolo-pyridine scaffolds are often prepared via refluxing intermediates with chloranil in xylene (25–30 hours) to promote ring closure, followed by base treatment to isolate the organic layer . Final dihydrochloride salt formation is achieved by reacting the free base with HCl under controlled conditions (e.g., 0–50°C for 2.3 hours) .

Q. How can purification be optimized for this compound?

Methodological Answer: Recrystallization from methanol is a standard method, as demonstrated in pyrazolo-pyrimidine derivatives. After solvent removal, repeated washing with water and drying over anhydrous Na₂SO₄ ensures impurity removal. For scale-up, fractional crystallization or column chromatography (using silica gel) may enhance purity .

Q. What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

  • HPLC : Quantify purity at 206 nm (assuming uniform response factors) .
  • 1H NMR : Detect solvent residues (e.g., acetone at 0.2%) and confirm proton environments .
  • LC/MS : Validate molecular weight via [M+H]+ ion peaks (e.g., 312.4 amu) .
  • Melting Point : Confirm consistency (e.g., 175–177°C) .

Advanced Research Questions

Q. How can design of experiments (DOE) optimize synthesis yield and reproducibility?

Methodological Answer: Apply statistical DOE to minimize trials while evaluating variables (e.g., temperature, reaction time, stoichiometry). For example, a central composite design could optimize reflux duration (25–30 hours) and HCl concentration during salt formation. Response surface methodology (RSM) identifies critical parameters affecting yield .

Q. How to resolve contradictions between HPLC purity and NMR impurity data?

Methodological Answer: Cross-validate with orthogonal methods:

  • LC-MS : Detect non-UV-active impurities.
  • Elemental Analysis : Verify C/H/N ratios.
  • 2D NMR (COSY, HSQC) : Assign signals to confirm structural integrity.
    Discrepancies may arise from non-chromophoric impurities (e.g., inorganic salts) undetected by HPLC .

Q. What computational strategies enhance reaction design for derivatives?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Combine with machine learning to predict optimal conditions. For example, ICReDD’s approach integrates computation, information science, and experiments to accelerate discovery, reducing trial-and-error cycles .

Q. How to address scale-up challenges in synthesis?

Methodological Answer:

  • Reactor Design : Optimize heat transfer for exothermic steps (e.g., HCl addition).
  • Solvent Selection : Replace xylene with greener solvents (e.g., cyclopentyl methyl ether) for safer scale-up.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear gloves, protective clothing, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services for HCl-containing byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 2
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.